3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide
Description
3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide is a fluorinated biphenyl derivative characterized by a trifluoromethyl (-CF₃) group at the 3'-position, a fluorine atom at the 3-position, and a carboxamide (-CONH₂) group at the 4-position of the biphenyl scaffold (Figure 1).
Properties
IUPAC Name |
2-fluoro-4-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H2,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJPFSGHSOFKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-(trifluoromethyl)benzoic acid.
Amidation Reaction: The carboxylic acid group of 3-fluoro-4-(trifluoromethyl)benzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Reaction Conditions: The amidation reaction is typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrogen chloride (HCl) generated during the reaction.
Industrial Production Methods
Industrial production of 3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3) in solvents like ethanol or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various functional groups .
Scientific Research Applications
3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The presence of fluorine atoms can enhance binding affinity and selectivity by modulating electronic properties and improving metabolic stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other biphenyl-based amides allow for meaningful comparisons. Key analogs include positional isomers, halogen-substituted derivatives, and compounds with modified aromatic cores. Below is a detailed analysis:
Positional Isomers
- 2-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic Acid Amide (CAS 1261887-90-4): This isomer differs in the fluorine substitution (2-position vs. 3-position). Molecular weight: 283.22 g/mol (C₁₄H₉F₄NO), purity ≥95% . No direct pharmacological data are provided, but structural similarity suggests comparable metabolic pathways, such as amide bond hydrolysis to yield carboxylic acids and anilines .
- 3-Fluoro-3'-(trifluoromethoxy)biphenyl-4-carboxylic Acid Derivatives: describes a cyclopentene-carboxylic acid derivative with a 3-fluoro-3'-(trifluoromethoxy)biphenyl-4-yl group.
Halogen-Substituted Analogs
- 4-Chloro-3'-(trifluoromethyl)biphenyl-3-carboxylic Acid Amide (CAS 1237130-61-8): Chlorine substitution at the 4-position increases molecular weight (299.67 g/mol, C₁₄H₉ClF₃NO) and may enhance electrophilic reactivity compared to fluorine.
3-Chloro-3'-(trifluoromethyl)biphenyl-4-carboxylic Acid :
Metabolic Stability
- Amide bonds in biphenyl derivatives, such as 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide (), undergo enzymatic hydrolysis in vivo. This suggests that the target compound may metabolize into 3-fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid and a corresponding amine, impacting its half-life and efficacy .
Physicochemical Properties
Biological Activity
3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide is a fluorinated aromatic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and drug development. The unique chemical structure, characterized by the presence of both fluoro and trifluoromethyl groups, imparts distinctive biological properties that are crucial for its applications.
The compound's structure can be described as follows:
- IUPAC Name : 2-fluoro-4-[3-(trifluoromethyl)phenyl]benzamide
- Molecular Formula : C14H9F4N O
- Molecular Weight : 295.22 g/mol
The introduction of fluorine atoms significantly alters the compound's lipophilicity, metabolic stability, and bioactivity, making it a valuable candidate for pharmaceutical applications.
The biological activity of 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide is primarily attributed to its ability to interact with various molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could influence receptor activity through competitive inhibition or allosteric modulation.
These mechanisms are facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces due to the compound's unique electronic properties imparted by the fluorinated groups.
Biological Activity and Applications
Research indicates that 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide exhibits significant biological activity in various contexts:
Anticancer Activity
Studies have shown that fluorinated compounds often exhibit enhanced anticancer properties due to their ability to interfere with cellular processes. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation effectively.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Analog A | 10 | HeLa |
| Analog B | 15 | MCF-7 |
| 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide | TBD | TBD |
The exact IC50 values for this specific compound are still under investigation but are expected to be competitive based on structural analogs.
Anti-inflammatory Properties
Fluorinated compounds are also recognized for their anti-inflammatory effects. Research indicates that similar compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in treating chronic inflammatory diseases.
Case Studies
- In Vivo Studies : A recent study explored the efficacy of fluorinated biphenyl derivatives in a murine model of inflammation. The results demonstrated a dose-dependent reduction in inflammatory markers, suggesting potential therapeutic benefits for conditions like rheumatoid arthritis.
- Pharmacokinetic Studies : Another investigation focused on the pharmacokinetics of related compounds, revealing favorable absorption and distribution profiles. This suggests that 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide may exhibit similar characteristics, enhancing its viability as a drug candidate.
Comparative Analysis
When compared to other fluorinated compounds, 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide stands out due to its unique combination of functional groups which enhance its biological activity.
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Single aromatic ring with trifluoromethyl group | Moderate anticancer activity |
| 4-(Trifluoromethyl)benzyl bromide | Aliphatic chain with trifluoromethyl group | Limited biological activity |
| 3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide | Biphenyl structure with fluoro and trifluoromethyl groups | High potential in drug design |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
